Triazolam-d5

Description

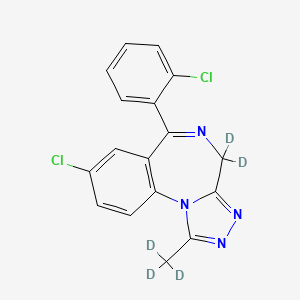

Triazolam-d5 (CAS: 125229-61-0) is a deuterated analog of the hypnotic drug Triazolam, where five hydrogen atoms in the phenyl group are replaced with deuterium isotopes. This modification significantly impacts its physicochemical properties while retaining the core pharmacological structure. Key characteristics include:

- Molecular formula: C₁₇H₈D₅ClN₄

- Average molecular mass: 313.80 g/mol

- Monoisotopic mass: 313.114258 g/mol

- Structure: 8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine .

This compound is primarily used as an internal standard in mass spectrometry-based analytical methods due to its isotopic distinction from non-deuterated Triazolam. It ensures precision in pharmacokinetic studies, drug metabolism research, and quality control during pharmaceutical production .

Properties

CAS No. |

1276303-24-2 |

|---|---|

Molecular Formula |

C17H12Cl2N4 |

Molecular Weight |

348.2 g/mol |

IUPAC Name |

8-chloro-6-(2-chlorophenyl)-4,4-dideuterio-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3,9D2 |

InChI Key |

JOFWLTCLBGQGBO-UFFRDWFDSA-N |

Isomeric SMILES |

[2H]C1(C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triazolam-d5 involves the incorporation of deuterium atoms into the triazolam molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and confirm the isotopic labeling .

Chemical Reactions Analysis

Key Reaction Steps

The synthesis follows these critical steps:

-

Dissolution : The starting material (chloro-6-(2-chlorophenyl)-8-methyl-4H- triazolo[4,3-a] benzodiazepine) is dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

-

Deuteration : Cesium carbonate and deuterochloroform are added, followed by heating to 60–160°C under nitrogen/argon atmosphere to replace hydrogen with deuterium .

-

Extraction : The reaction mixture is extracted with a solvent mixture of propyl carbinol and tert-butyl methyl ether , which ensures high extraction efficiency .

-

Purification : Column chromatography using 300–400 mesh neutral alumina with a mobile phase of methylene dichloride/methanol or trichloromethane/methanol isolates the deuterated product .

| Step | Reagents/Solvents | Conditions | Purpose |

|---|---|---|---|

| Dissolution | DMSO, DMF | Room temperature | Dissolve precursor |

| Deuteration | Deuterochloroform, cesium carbonate | 60–160°C, N₂/Ar atmosphere | Introduce deuterium |

| Extraction | Propyl carbinol + tert-butyl methyl ether | Room temperature | Separate organic phase |

| Purification | Neutral alumina (300–400 mesh) | Methylene dichloride/methanol | Isolate pure product |

Critical Parameters

-

Temperature : Optimal reaction temperatures are 160°C , minimizing reaction time while maximizing yield .

-

Catalyst : Cesium carbonate enhances reaction efficiency compared to salts like wormwood .

-

Extraction Efficiency : Propyl carbinol and tert-butyl methyl ether mixtures achieve 99.9% extraction efficiency , outperforming volatile solvents like ether or ethyl acetate .

Reaction Mechanism

The deuteration process likely involves nucleophilic substitution at specific positions of the triazolam molecule. The use of deuterochloroform introduces deuterium via a halogen exchange reaction , facilitated by the strong base (cesium carbonate) . The mechanism aligns with typical deuterium labeling methods in organic synthesis, where deuterated solvents replace labile hydrogens.

Challenges and Considerations

-

Solvent Selection : DMSO/DMF is critical for dissolving the precursor, while propyl carbinol and tert-butyl methyl ether are chosen for safety and efficiency .

-

Purity : Column chromatography is essential to remove unreacted starting material and byproducts, ensuring >99% purity of the final product .

-

Scalability : The process is optimized for industrial use, with solvent recovery and low-toxicity reagents making it cost-effective .

Structural Analysis

Triazolam-d5 retains the core structure of triazolam, with deuterium substitution at specific positions. The molecular formula becomes C₁₇H₁₂Cl₂N₄D₅ , differing from the non-deuterated form (C₁₇H₁₂Cl₂N₄) by the presence of five deuterium atoms. This modification is critical for metabolic studies or pharmacokinetic research , where isotopic labeling aids in tracking drug pathways .

Scientific Research Applications

Triazolam-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of triazolam in biological systems.

Metabolic Pathway Analysis: The compound helps in identifying and quantifying metabolites in various biological matrices.

Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions by tracking its metabolic fate in the presence of other compounds.

Analytical Chemistry: It serves as an internal standard in mass spectrometry-based assays for the quantification of triazolam and its metabolites .

Mechanism of Action

Triazolam-d5, like triazolam, exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The primary molecular targets are the BNZ1 and BNZ2 receptors, which mediate sleep and muscle relaxation, respectively .

Comparison with Similar Compounds

Research Findings and Data Tables

Biological Activity

Triazolam-d5 is a deuterated derivative of triazolam, a benzodiazepine primarily used for the short-term treatment of insomnia. The incorporation of deuterium in its structure alters its pharmacokinetic properties, potentially enhancing its therapeutic profile while reducing the risk of certain side effects. This article examines the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and potential clinical implications.

This compound, like its parent compound triazolam, acts as a positive allosteric modulator at the gamma-aminobutyric acid-A (GABAA) receptor. By binding to the benzodiazepine site on the GABAA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and decreased excitability. This mechanism underlies its sedative and anxiolytic effects, making it effective for inducing sleep and alleviating anxiety symptoms .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption following oral administration with peak plasma concentrations typically occurring within 1 to 2 hours.

- Bioavailability : Approximately 44% for oral administration.

- Half-Life : The mean elimination half-life ranges from 1.5 to 5.5 hours, which is shorter than many other benzodiazepines, thus minimizing residual effects on the following day .

- Metabolism : Primarily metabolized by cytochrome P450 3A4 (CYP3A4) to form active metabolites such as 1-hydroxytriazolam and 4-hydroxytriazolam .

Case Studies

- Psychosis Following Withdrawal : A notable case involved a patient who developed psychosis after abrupt withdrawal from triazolam. This highlights the potential for dependency and withdrawal symptoms associated with benzodiazepines . Although specific data on this compound withdrawal effects are lacking, it is reasonable to hypothesize that similar risks may exist.

- Elderly Population Study : Research indicates that elderly patients experience greater sedation and psychomotor impairment when taking triazolam due to higher plasma concentrations. If this compound demonstrates altered pharmacokinetics, it may offer a safer alternative for this demographic .

Clinical Implications

The development of this compound could provide several clinical advantages:

- Reduced Side Effects : The deuterated compound may exhibit reduced side effects due to altered metabolism.

- Improved Efficacy : Enhanced binding affinity or prolonged action could make it more effective for patients requiring longer-lasting effects without increased dosages.

- Potential for Lower Abuse Risk : If this compound shows a lower potential for dependence compared to traditional benzodiazepines, it could be a valuable option in treating insomnia.

Q & A

Basic Research Questions

Q. How is Triazolam-d5 validated as an internal standard in quantitative LC-MS/MS assays?

- Methodological Answer : Validation involves assessing deuterium retention, ion suppression, and matrix effects. This compound should exhibit ≥95% isotopic purity via high-resolution mass spectrometry (HRMS) and <15% signal variation in biological matrices compared to non-deuterated analogs. Cross-validate using calibration curves (linearity: R² ≥0.99) and spike-recovery tests (85–115% recovery) in target matrices (e.g., plasma, brain tissue) .

Q. What protocols ensure stability of this compound during long-term storage in experimental settings?

- Methodological Answer : Store lyophilized this compound at −80°C in amber vials to prevent photodegradation. For in-solution stability, use acetonitrile (ACN) as a solvent and test degradation kinetics under varying pH (3–9) and temperature (4–37°C) conditions. Monitor stability via periodic LC-MS/MS analysis over 6–12 months, reporting % degradation relative to baseline .

Q. How to address batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer : Implement strict quality control (QC) checks:

- NMR : Confirm deuteration at positions 1, 2, and 4 of the triazolam core.

- Chromatography : Ensure retention time (RT) consistency (±0.1 min) across batches.

- Documentation : Use QC tables (Table 1) to log deviations and adjust synthesis parameters (e.g., catalyst ratios, reaction time) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound pharmacokinetic (PK) data across species?

- Methodological Answer : Apply species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme differences (e.g., CYP3A4 in humans vs. CYP3A12 in canines). Cross-reference in vitro microsomal stability data with in vivo PK profiles. Use statistical tools like ANOVA to identify outliers and meta-analysis to harmonize interspecies variability .

Q. How to optimize this compound concentration for trace analysis in heterogeneous matrices (e.g., adipose tissue)?

- Methodological Answer : Conduct matrix effect studies using post-column infusion to map ion suppression zones. Optimize extraction via solid-phase extraction (SPE) with C18 cartridges and ACN:water (70:30) elution. Validate limits of quantification (LOQ) ≤1 pg/mL via signal-to-noise (S/N) ratios ≥10, supported by precision (CV ≤20%) and accuracy (90–110%) metrics .

Q. What analytical techniques differentiate this compound from its non-deuterated analog in co-eluting chromatographic peaks?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold ≤3 ppm. Use extracted ion chromatograms (EIC) for m/z 343.12 (this compound) vs. 338.09 (Triazolam). Apply tandem MS/MS with collision energy gradients to isolate unique fragment ions (e.g., m/z 315.08 for this compound) .

Data Analysis & Reporting

Q. How to standardize reporting of this compound data in multi-center studies?

- Methodological Answer : Adopt the MIATE (Minimum Information About Tracer Experiments) guidelines:

- Table 1 : Batch-specific QC parameters (purity, RT, stability).

- Supplementary Files : Raw MS spectra, PBPK model inputs, and statistical code (R/Python scripts).

- Data Repositories : Deposit datasets in public repositories (e.g., Zenodo) with DOI links .

Q. What statistical methods reconcile discrepancies in this compound recovery rates between liquid-liquid extraction (LLE) and SPE?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.